molecular formula C13H11N3O2 B14223787 Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate CAS No. 827316-69-8

Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate

Cat. No.: B14223787
CAS No.: 827316-69-8
M. Wt: 241.24 g/mol
InChI Key: LTIPXARAINDWAV-UHFFFAOYSA-N
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Description

Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an indole moiety, which is further esterified with a methyl group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the pyrazole ring through the condensation of hydrazine with a 1,3-dicarbonyl compound, followed by the introduction of the indole moiety through a cyclization reaction. The final step involves esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or indole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazoles and indoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea
  • (S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide

Uniqueness

Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrazole and indole ring system makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

827316-69-8

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 2-(1H-pyrazol-5-yl)-1H-indole-5-carboxylate

InChI

InChI=1S/C13H11N3O2/c1-18-13(17)8-2-3-10-9(6-8)7-12(15-10)11-4-5-14-16-11/h2-7,15H,1H3,(H,14,16)

InChI Key

LTIPXARAINDWAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=NN3

Origin of Product

United States

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